molecular formula C8H8O4S B2386960 3,4-Dimethylthiophene-2,5-dicarboxylic acid CAS No. 19799-13-4

3,4-Dimethylthiophene-2,5-dicarboxylic acid

Cat. No.: B2386960
CAS No.: 19799-13-4
M. Wt: 200.21
InChI Key: OOXLBCRRSIYSPI-UHFFFAOYSA-N
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Description

3,4-Dimethylthiophene-2,5-dicarboxylic acid (CAS 19799-13-4) is a high-value thiophene derivative with the molecular formula C₈H₈O₄S and a molecular weight of 200.21 g/mol . This compound serves as a versatile building block in scientific research, particularly in the fields of materials science and organic synthesis. Its structure, featuring a thiophene ring core flanked by two carboxylic acid groups and two methyl substituents, makes it an excellent ligand for constructing metal-organic frameworks (MOFs) . The carboxylic acid groups enable strong coordination with metal ions, while the methyl groups can influence the overall geometry and properties of the resulting porous materials. In polymer science, thiophene dicarboxylic acids are key precursors for developing advanced materials. Research indicates that polyesters derived from structurally similar 2,5-thiophenedicarboxylic acid (TDCA) exhibit exceptional gas barrier properties, significantly surpassing those of traditional petroleum-based polyesters like PET . These bio-based polyesters also demonstrate a superior combination of barrier performance and mechanical properties, including better elongation at break, making them promising for high-performance packaging applications . Furthermore, this compound is investigated for its potential biological activity. The carboxylic acid groups can form hydrogen bonds with enzyme active sites, and the thiophene ring can engage in π-π interactions, which may lead to applications as an antioxidant, antimicrobial agent, or enzyme inhibitor . The product is intended for research and development purposes only. It is strictly for laboratory use and is not certified or intended for human or veterinary diagnostic or therapeutic applications . Researchers are advised to consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment in a well-ventilated setting.

Properties

IUPAC Name

3,4-dimethylthiophene-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-3-4(2)6(8(11)12)13-5(3)7(9)10/h1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXLBCRRSIYSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylthiophene-2,5-dicarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylthiophene-2,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Alcohols and Aldehydes: Formed through reduction.

    Substituted Thiophenes: Formed through electrophilic substitution.

Scientific Research Applications

3,4-Dimethylthiophene-2,5-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylthiophene-2,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
  • Molecular Formula : C₁₀H₈O₄S₂
  • CAS Number : 175202-55-8 .
  • Structure : A fused thiophene ring system with two carboxylic acid groups at positions 2 and 5, and methyl substituents at positions 3 and 4 (Figure 1).

Properties and Applications: This compound is notable for its dual carboxylic acid functional groups, enabling coordination with metal ions in metal-organic frameworks (MOFs) . Applications span materials science, catalysis, and organic synthesis intermediates .

Structural and Functional Analogues

Thiophene-2,5-dicarboxylic Acid (H₂TDC)
  • Molecular Formula : C₆H₄O₄S
  • CAS Number : 4282-31-9 .
  • Key Differences :
    • Lacks methyl groups, reducing steric hindrance and altering electronic properties.
    • Simpler structure with unsubstituted thiophene ring.
    • Widely used in MOFs due to its linear geometry and strong coordination ability .
  • Applications : MOF synthesis (e.g., UiO-66 analogues), sensors, and gas storage .
Diethyl 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
  • Molecular Formula : C₁₄H₁₆O₄S₂ .
  • Key Differences :
    • Ethyl ester groups replace carboxylic acids, increasing lipophilicity and solubility in organic solvents.
    • Used as a synthetic precursor; hydrolysis yields the dicarboxylic acid form .
  • Applications : Intermediate in organic synthesis, particularly for functionalized thiophene derivatives .
3,4-Dihydroxy-thiophene-2,5-dicarboxylic Acid Dimethyl Ester
  • Molecular Formula : C₈H₈O₆S .
  • Key Differences :
    • Hydroxyl groups at positions 3 and 4 instead of methyl groups.
    • Enhanced polarity and hydrogen-bonding capacity, influencing reactivity and coordination chemistry.
  • Applications: Potential in pharmaceutical intermediates or photoluminescent materials .
2,5-Dihydrothiophene-3,4-dicarboxylic Acid
  • Molecular Formula : C₆H₆O₄S .
  • Key Differences :
    • Partially saturated thiophene ring (dihydro structure), reducing aromaticity and conjugation.
    • Altered electronic properties compared to fully aromatic analogues.
  • Applications : Research in electroactive polymers and redox-active MOFs .

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties Applications
3,4-Dimethylthiophene-2,5-dicarboxylic acid C₁₀H₈O₄S₂ Methyl (3,4), -COOH (2,5) High thermal stability, MOF linker MOFs, catalysis
Thiophene-2,5-dicarboxylic acid (H₂TDC) C₆H₄O₄S -COOH (2,5) Linear geometry, strong coordination Gas storage, sensors
Diethyl ester derivative C₁₄H₁₆O₄S₂ Ethyl ester (2,5), Methyl (3,4) Lipophilic, synthetic precursor Organic synthesis
3,4-Dihydroxy-thiophene-2,5-dicarboxylate C₈H₈O₆S -OH (3,4), -COOCH₃ (2,5) Polar, hydrogen-bonding Pharmaceuticals, photoluminescence
2,5-Dihydrothiophene-3,4-dicarboxylic acid C₆H₆O₄S -COOH (3,4), dihydro ring Reduced conjugation, redox-active Electroactive materials

Research Findings and Key Contrasts

  • H₂TDC-based MOFs exhibit higher porosity due to the absence of bulky substituents .
  • Reactivity: Ester derivatives (e.g., diethyl ester) are more reactive in nucleophilic acyl substitution, enabling modular synthesis .
  • Solubility :
    • Carboxylic acid forms are sparingly soluble in organic solvents, whereas ester derivatives exhibit improved solubility, facilitating solution-phase processing .

Biological Activity

3,4-Dimethylthiophene-2,5-dicarboxylic acid is an organic compound belonging to the thiophene family, characterized by its unique structure that includes two methyl groups and two carboxylic acid groups. This compound has gained attention in scientific research due to its potential biological activity and its applications in various fields, including medicine and materials science.

The molecular formula of this compound is C₈H₈O₄S. Its structure allows it to engage in various chemical reactions, such as oxidation and substitution, making it a versatile compound for synthetic applications.

PropertyValue
Molecular FormulaC₈H₈O₄S
Molecular Weight184.21 g/mol
Melting Point150-152 °C
SolubilitySoluble in water

The biological activity of this compound is believed to stem from its ability to interact with various biomolecules. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence cellular processes.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for drug development.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Antioxidant Activity : A study demonstrated that the compound scavenged free radicals effectively, indicating its potential role as an antioxidant agent .
  • Antimicrobial Evaluation : In vitro tests showed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antimicrobial agents .
  • Enzyme Interaction Studies : Research has indicated that this compound can inhibit enzymes such as cyclooxygenase (COX), which plays a significant role in inflammation. This inhibition could lead to therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

CompoundStructural FeaturesBiological Activity
3,4-DimethylthiopheneLacks carboxylic acid groupsLower reactivity
3,4-Dihydroxythiophene-2,5-dicarboxylic acidContains hydroxyl groupsDifferent chemical properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3,4-dimethylthiophene-2,5-dicarboxylic acid and its ester derivatives?

  • Methodological Answer : The synthesis typically involves multi-step routes starting with diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (prepared via reported procedures) . Methylation or alkylation steps using reagents like dimethyl sulfate under controlled conditions can introduce methyl groups. Subsequent hydrolysis (e.g., using LiOH or NaOH) converts esters to carboxylic acids. For example, diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate was synthesized and structurally confirmed via single-crystal XRD . Key steps include solvent selection (THF, acetonitrile), drying agents (CaH₂), and purification via recrystallization .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection uses Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K). The SHELX suite (e.g., SHELXL) refines structures by full-matrix least-squares methods, with hydrogen atoms placed geometrically . For example, diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate crystallized in the monoclinic space group P2₁/c with Z = 4, validated by R-factor convergence .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-C stretching in thiophene at ~700 cm⁻¹) .
  • NMR : ¹H NMR (δ 1.3–1.4 ppm for ethyl ester CH₃; δ 2.5–3.0 ppm for thiophene CH₃) and ¹³C NMR (δ ~165 ppm for ester C=O) confirm substituent positions .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular mass (e.g., [M+H]⁺ for esters) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic structure ambiguities in thiophene dicarboxylates?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) optimize molecular geometries and predict vibrational frequencies, NMR chemical shifts, and HOMO-LUMO gaps. For example, DFT analysis of similar dihydropyridine dicarboxylates showed strong correlation (R² > 0.99) between computed and experimental XRD bond lengths . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H-bonding, π-stacking) .

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs)?

  • Methodological Answer : The compound’s rigid, planar structure and dual carboxylate groups make it a promising ligand. Solvothermal synthesis (e.g., DMF/EtOH at 85°C) with metal salts (e.g., Cu(NO₃)₂) yields MOFs with high surface areas. Thiophene-based ligands enhance π-conjugation, improving gas adsorption (e.g., CO₂) or catalytic properties. For analogous thiophene-2,5-dicarboxylate MOFs, isosteric heats of adsorption reached ~30 kJ/mol .

Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during refinement?

  • Methodological Answer : SHELXL’s TWIN and BASF commands handle twinning, while PART instructions address disorder. For example, high-resolution data (d_min < 0.8 Å) and restraints on bond distances/angles improve model accuracy. In cases of severe disorder, alternate conformations are modeled with occupancy factors refined to minimize R₁ .

Q. What biosynthetic pathways are hypothesized for structurally related thiophene dicarboxylates?

  • Methodological Answer : Microbial biosynthesis (e.g., via Streptomyces spp.) may involve polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) pathways. For 3-(4’-hydroxyphenyl)pyrrole-2,5-dicarboxylic acid, precursor-directed feeding studies suggest shikimate pathway intermediates (e.g., 4-hydroxyphenylpyruvate) coupling with cysteine-derived thiophene units .

Q. How does the electronic nature of substituents influence reactivity in esterification/functionalization?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) deactivate the thiophene ring, requiring harsher conditions (e.g., H₂SO₄ catalysis, 100°C). Methyl groups, being electron-donating, enhance electrophilic substitution at the 3,4-positions. For example, nitration of 3-nitro-thiophene-2,5-dicarboxylic acid proceeds regioselectively under HNO₃/H₂SO₄, but decarboxylation occurs at >80°C .

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